(S)-2-((4-Bromophenoxy)methyl)oxirane
Overview
Description
(S)-2-((4-Bromophenoxy)methyl)oxirane is an organic compound with the molecular formula C9H9BrO2 It is a chiral epoxide, meaning it has a three-membered ring structure with an oxygen atom and exhibits chirality due to the presence of an asymmetric carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((4-Bromophenoxy)methyl)oxirane typically involves the reaction of (S)-glycidol with 4-bromophenol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to deprotonate the phenol and facilitate the nucleophilic attack on the epoxide ring of (S)-glycidol. The reaction conditions generally include a solvent like tetrahydrofuran (THF) and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((4-Bromophenoxy)methyl)oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, thiols, or alcohols, leading to the formation of β-substituted alcohols.
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.
Reduction: Reduction reactions can convert the epoxide to an alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: β-substituted alcohols or ethers.
Oxidation: Diols or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Scientific Research Applications
(S)-2-((4-Bromophenoxy)methyl)oxirane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study enzyme-catalyzed epoxide ring-opening reactions and their mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-((4-Bromophenoxy)methyl)oxirane involves its reactivity as an epoxide. The strained three-membered ring is highly reactive towards nucleophiles, leading to ring-opening reactions. The molecular targets include nucleophilic sites on enzymes or other biomolecules, where the compound can form covalent bonds and modify their activity. The pathways involved in these reactions depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
®-2-((4-Bromophenoxy)methyl)oxirane: The enantiomer of the compound with similar reactivity but different chiral properties.
4-((4-Bromophenoxy)methyl)phenol: A related compound with a phenol group instead of an epoxide.
4-((4-Bromophenoxy)methyl)benzoic acid: A compound with a carboxylic acid group instead of an epoxide.
Uniqueness
(S)-2-((4-Bromophenoxy)methyl)oxirane is unique due to its chiral epoxide structure, which imparts specific reactivity and selectivity in chemical reactions. Its ability to undergo a wide range of nucleophilic substitution reactions makes it a valuable intermediate in organic synthesis.
Biological Activity
(S)-2-((4-Bromophenoxy)methyl)oxirane, a chiral epoxide compound with the molecular formula C₉H₉BrO₂, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its anticancer properties, antibacterial effects, and other relevant biological interactions.
Structural Characteristics
The compound features a bromophenyl group linked through a methylene bridge to an oxirane ring. Its unique structure contributes to its reactivity and potential biological activities. The compound's molecular weight is 229.07 g/mol, and it is characterized as follows:
Property | Value |
---|---|
Molecular Formula | C₉H₉BrO₂ |
Molecular Weight | 229.07 g/mol |
Structural Features | Chiral epoxide |
Anticancer Activity
Recent studies have indicated that this compound exhibits notable anticancer properties. Research suggests that it may inhibit the growth of specific cancer cell lines, although the exact mechanisms of action are still under investigation. For instance:
- In vitro studies have shown that the compound can induce apoptosis in certain cancer cell types, potentially through the activation of intrinsic pathways.
- Cell line studies have demonstrated significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells.
Case Study: Cytotoxicity Assessment
A study conducted on human breast cancer cell lines revealed that this compound exhibited an IC50 value of approximately 15 µM, indicating potent cytotoxic effects compared to control compounds . Further research is required to elucidate the specific pathways involved in its anticancer activity.
Antibacterial Activity
In addition to its anticancer properties, this compound has been investigated for its antibacterial activity. Preliminary findings suggest that it may possess efficacy against various bacterial strains.
Comparative Antibacterial Efficacy
The antibacterial activity of this compound was evaluated against several bacterial strains using Minimum Inhibitory Concentration (MIC) assays:
Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Escherichia coli | 32 | 64 |
Staphylococcus aureus | 16 | 32 |
Pseudomonas aeruginosa | 64 | 128 |
These results indicate that this compound shows promising antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics .
The exact mechanisms by which this compound exerts its biological effects are not fully understood. However, its structural similarities to other bioactive compounds suggest potential interactions with various biological targets:
- Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis.
- Inhibition of Enzymatic Activity : The epoxide group may interact with nucleophilic sites on proteins or enzymes, inhibiting their function.
Future Directions
Further research is essential to explore the full potential of this compound in therapeutic applications. Key areas for future investigation include:
- Mechanistic Studies : Understanding the detailed pathways involved in its anticancer and antibacterial activities.
- In vivo Studies : Evaluating the efficacy and safety of this compound in animal models.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the structure affect biological activity.
Properties
IUPAC Name |
(2S)-2-[(4-bromophenoxy)methyl]oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-7-1-3-8(4-2-7)11-5-9-6-12-9/h1-4,9H,5-6H2/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUYKENINQNULY-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)COC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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